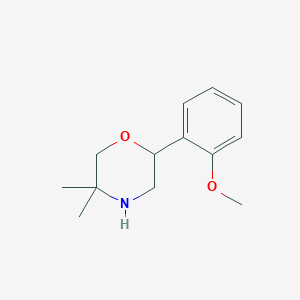![molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
Bicyclo[3.2.0]heptane-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[320]heptane-6-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a seven-membered ring fused with a three-membered ring, and an aldehyde functional group attached to the six-carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .
化学反应分析
Types of Reactions
Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
科学研究应用
Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and enzyme specificity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
作用机制
The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
Bicyclo[3.2.0]heptane: This compound shares the same bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.2.0]heptane, cis-: A stereoisomer of Bicyclo[3.2.0]heptane with different spatial arrangement of atoms.
Uniqueness
Bicyclo[3.2.0]heptane-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This functional group also makes it a valuable intermediate in organic synthesis and industrial applications .
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
bicyclo[3.2.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2 |
InChI 键 |
YYHPJAXFEADCQW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(C2C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
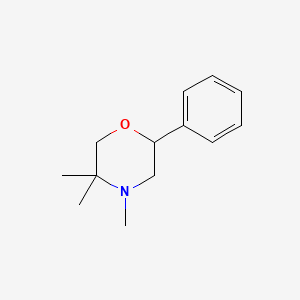
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
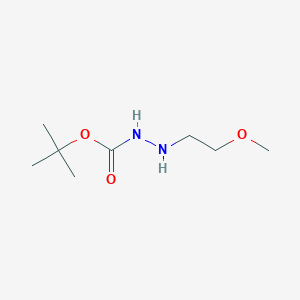
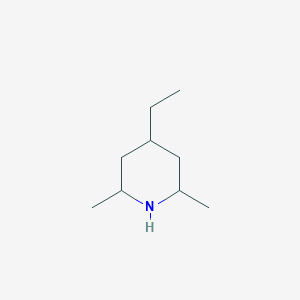
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)
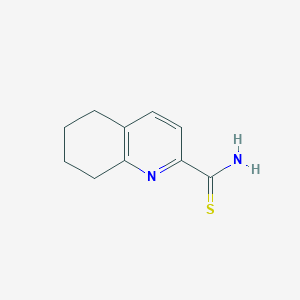
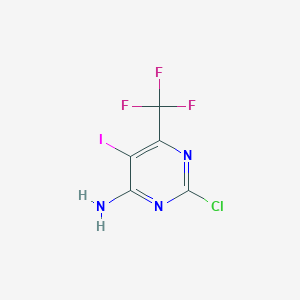
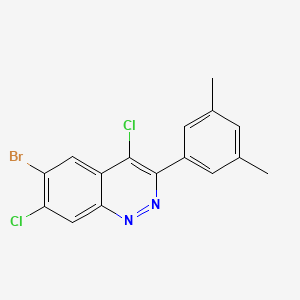
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
